![molecular formula C31H54O5 B14461902 Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate CAS No. 65838-04-2](/img/structure/B14461902.png)
Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate is an organic compound with a complex structure It is characterized by the presence of dioctyl groups and a cyclopentane ring substituted with hex-1-en-1-yl and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate typically involves the esterification of appropriate precursors. One common method involves the reaction of dioctyl alcohol with 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in the production of flexible PVC and other polymers.
Wirkmechanismus
The mechanism of action of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A similar compound used as a plasticizer with a different structural framework.
Bis(2-ethylhexyl) phthalate: Another plasticizer with similar applications but different chemical properties.
Uniqueness
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with other molecules makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
65838-04-2 |
|---|---|
Molekularformel |
C31H54O5 |
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
octyl 2-[4-hex-1-enyl-3-(2-octoxy-2-oxoethyl)-2-oxocyclopentyl]acetate |
InChI |
InChI=1S/C31H54O5/c1-4-7-10-13-15-18-21-35-29(32)24-27-23-26(20-17-12-9-6-3)28(31(27)34)25-30(33)36-22-19-16-14-11-8-5-2/h17,20,26-28H,4-16,18-19,21-25H2,1-3H3 |
InChI-Schlüssel |
UTJGSRWEFSGXND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CC1CC(C(C1=O)CC(=O)OCCCCCCCC)C=CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


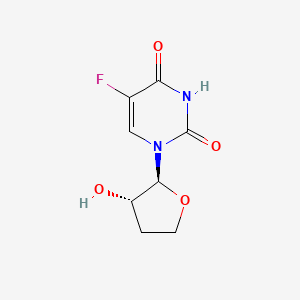


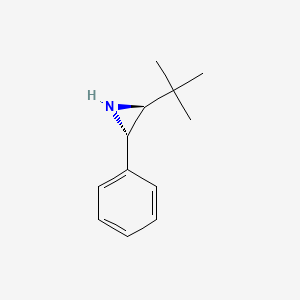
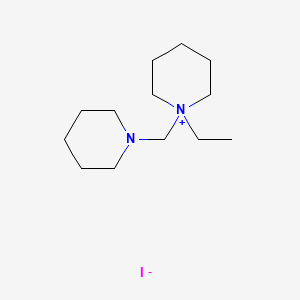


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
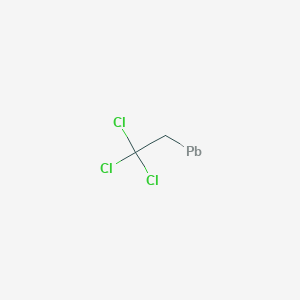
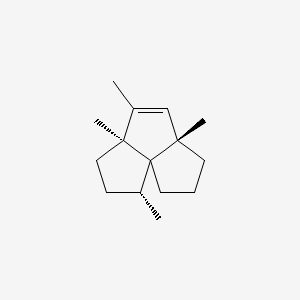
![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
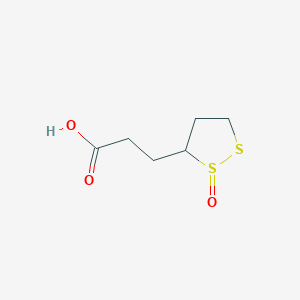
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)

